molecular formula C22H29N5O4 B11099218 N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

Cat. No.: B11099218
M. Wt: 427.5 g/mol
InChI Key: ICXZEWLSHSLHPF-BUVRLJJBSA-N
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Description

N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both nitro and methoxy functional groups, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 2-methoxyphenylhydrazine with an appropriate acyl chloride to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 2-[butyl(ethyl)amino]-5-nitrobenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.

    Cancer Research: Evaluated for its cytotoxic effects on cancer cell lines.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

    Dye Synthesis: Employed in the synthesis of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism by which N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-hydroxyphenyl)amino]acetohydrazide
  • N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-chlorophenyl)amino]acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C22H29N5O4/c1-4-6-13-26(5-2)20-12-11-18(27(29)30)14-17(20)15-24-25-22(28)16-23-19-9-7-8-10-21(19)31-3/h7-12,14-15,23H,4-6,13,16H2,1-3H3,(H,25,28)/b24-15+

InChI Key

ICXZEWLSHSLHPF-BUVRLJJBSA-N

Isomeric SMILES

CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=CC=C2OC

Canonical SMILES

CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=CC=C2OC

Origin of Product

United States

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